molecular formula C19H28O2 B083543 5alpha-Androstane-1,17-dione CAS No. 10455-05-7

5alpha-Androstane-1,17-dione

Cat. No. B083543
CAS RN: 10455-05-7
M. Wt: 288.4 g/mol
InChI Key: BJDOJOQKLFLCRF-OCANJJRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androstane-1,17-dione, also known as androsterone, is a steroid hormone that is produced in the adrenal glands and testes in males, and in the ovaries and adrenal glands in females. It is a metabolite of testosterone and dihydrotestosterone and has been found to play a role in various physiological processes.

Mechanism Of Action

The mechanism of action of 5alpha-Androstane-1,17-dione is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of the enzyme 5alpha-reductase, which converts testosterone to dihydrotestosterone. It has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA. Additionally, it has been shown to have antioxidant and anti-inflammatory effects.

Biochemical And Physiological Effects

5alpha-Androstane-1,17-dione has been found to have a variety of biochemical and physiological effects. It has been shown to increase the production of collagen and improve wound healing. It has also been found to promote bone growth and increase bone density. Additionally, it has been shown to have anti-inflammatory effects and to modulate the activity of various neurotransmitters.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5alpha-Androstane-1,17-dione in lab experiments is its relatively low cost and availability. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations of using this compound is its potential for non-specific binding, which can lead to false positive results. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5alpha-Androstane-1,17-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression, as it has been shown to modulate the activity of neurotransmitters involved in mood regulation. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations in its use.

Synthesis Methods

The synthesis of 5alpha-Androstane-1,17-dione can be achieved through several methods, including the oxidation of androstanediol with potassium permanganate, the oxidation of 5alpha-Androstane-1,17-dione with chromium trioxide, and the oxidation of 5alpha-androstane-3beta, 17beta-diol with sodium periodate. The purity of the final product can be improved through recrystallization or chromatography.

Scientific Research Applications

5alpha-Androstane-1,17-dione has been widely studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve wound healing and promote bone growth. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.

properties

CAS RN

10455-05-7

Product Name

5alpha-Androstane-1,17-dione

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthrene-1,17-dione

InChI

InChI=1S/C19H28O2/c1-18-11-10-15-13(14(18)8-9-16(18)20)7-6-12-4-3-5-17(21)19(12,15)2/h12-15H,3-11H2,1-2H3/t12-,13+,14+,15+,18+,19+/m1/s1

InChI Key

BJDOJOQKLFLCRF-OCANJJRCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C(=O)CCC4)C

SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C(=O)CCC4)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C(=O)CCC4)C

synonyms

5α-Androstane-1,17-dione

Origin of Product

United States

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